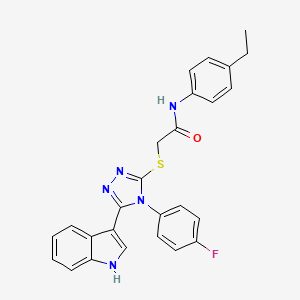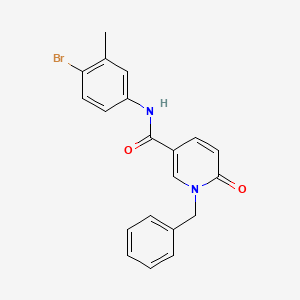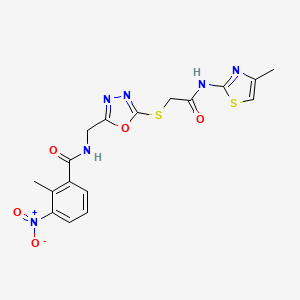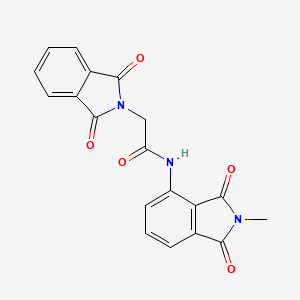
3-Hydroxy-1-(3-(4-methoxyphenoxy)propyl)-3-(2-oxopropyl)indolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-1-(3-(4-methoxyphenoxy)propyl)-3-(2-oxopropyl)indolin-2-one is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is also known as GSK-3β inhibitor, and it is a potent inhibitor of glycogen synthase kinase-3 beta (GSK-3β), an enzyme that plays a crucial role in various cellular processes.
Mécanisme D'action
3-Hydroxy-1-(3-(4-methoxyphenoxy)propyl)-3-(2-oxopropyl)indolin-2-one inhibits GSK-3β by binding to its ATP-binding site. This binding prevents the phosphorylation of GSK-3β substrates, leading to the inhibition of various cellular processes.
Biochemical and Physiological Effects:
3-Hydroxy-1-(3-(4-methoxyphenoxy)propyl)-3-(2-oxopropyl)indolin-2-one has several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and reduce inflammation. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Hydroxy-1-(3-(4-methoxyphenoxy)propyl)-3-(2-oxopropyl)indolin-2-one in lab experiments is its potency as a GSK-3β inhibitor. This allows researchers to use lower concentrations of the compound, reducing the risk of toxicity. However, one limitation is that this compound has limited solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
There are several future directions for research on 3-Hydroxy-1-(3-(4-methoxyphenoxy)propyl)-3-(2-oxopropyl)indolin-2-one. One direction is to study its potential use in the treatment of Alzheimer's disease. Another direction is to study its potential use in the treatment of cancer. Additionally, further research is needed to determine the optimal dosing and delivery methods for this compound.
Méthodes De Synthèse
The synthesis of 3-Hydroxy-1-(3-(4-methoxyphenoxy)propyl)-3-(2-oxopropyl)indolin-2-one involves several steps. The first step involves the reaction between 4-methoxyphenol and 3-chloropropylamine, which produces 3-(4-methoxyphenoxy)propylamine. The second step involves the reaction between 3-(4-methoxyphenoxy)propylamine and 2-bromoacetophenone, which produces 3-(4-methoxyphenoxy)propyl-2-bromoacetophenone. The final step involves the reaction between 3-(4-methoxyphenoxy)propyl-2-bromoacetophenone and indole-2,3-dione, which produces 3-Hydroxy-1-(3-(4-methoxyphenoxy)propyl)-3-(2-oxopropyl)indolin-2-one.
Applications De Recherche Scientifique
3-Hydroxy-1-(3-(4-methoxyphenoxy)propyl)-3-(2-oxopropyl)indolin-2-one has several potential research applications. It is a potent inhibitor of GSK-3β, an enzyme that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Therefore, this compound can be used to study the role of GSK-3β in various cellular processes.
Propriétés
IUPAC Name |
3-hydroxy-1-[3-(4-methoxyphenoxy)propyl]-3-(2-oxopropyl)indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-15(23)14-21(25)18-6-3-4-7-19(18)22(20(21)24)12-5-13-27-17-10-8-16(26-2)9-11-17/h3-4,6-11,25H,5,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXHVYAIOXYZBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(C2=CC=CC=C2N(C1=O)CCCOC3=CC=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-1-(3-(4-methoxyphenoxy)propyl)-3-(2-oxopropyl)indolin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B2618084.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2618085.png)
![ethyl 2-[[(Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2618086.png)




![2-((4-(difluoromethoxy)phenyl)amino)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazole-4-carboxamide](/img/structure/B2618094.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}[2-(4-methylphenyl)-2-oxoethyl]amino)butanoic acid](/img/structure/B2618095.png)




